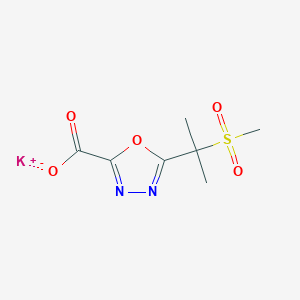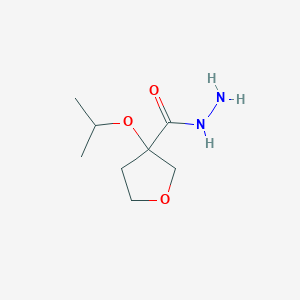![molecular formula C12H15NO3 B2535314 4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid CAS No. 198276-05-0](/img/structure/B2535314.png)
4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid, also known as DMPA, is an organic compound with a variety of applications in the scientific research field. It is a white crystalline solid with a molecular weight of 205.28 g/mol. DMPA has been used in a variety of fields, including biochemistry, pharmacology, and organic chemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMPA.
Aplicaciones Científicas De Investigación
Vibrational and Molecular Structure Analysis
Rahul Raju et al. (2015) synthesized 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid and analyzed its structure using IR, NMR, and X-ray diffraction studies. They focused on vibrational wavenumbers using HF and DFT methods, explored hyperpolarizability, and analyzed molecular electrostatic potential maps and NBO analysis for charge transfer within the molecule (Raju et al., 2015).
Molecular Docking and Optical Studies
Vanasundari et al. (2018) conducted spectroscopic and structural investigations on similar compounds. They used FT-IR and Raman spectra, along with DFT calculations, to analyze vibrational bands and molecular stability. They also explored the nonlinear optical properties and potential biological activities through molecular docking studies (Vanasundari et al., 2018).
Synthesis and Thermal Analysis
Nayak et al. (2014) synthesized and characterized a related compound, focusing on its crystal structure and thermal stability. The study also included TGA, DTA analysis, and UV-Vis spectrophotometry for wavelength absorption determination (Nayak et al., 2014).
Supramolecular Studies
Fernandes et al. (2017) performed a vibrational spectroscopic analysis on a chloramphenicol derivative. The study provided insights into the role of non-conventional hydrogen bonds, like CH⋯O, CH⋯π, and π-π stacking, in the molecular structure (Fernandes et al., 2017).
Nonlinear Optical Properties
Huan-bao Fa et al. (2015) synthesized a novel fluorescent probe for β-amyloids. They focused on the optical properties of the compound, studying its UV–Vis and fluorescence spectra in different solvents (Fa et al., 2015).
Metal-Templated Synthesis
Tieu et al. (2017) reported the creation of octadentate Zirconium(IV)-Loaded Macrocycles, demonstrating the use of 4-[(5-aminopentyl)(hydroxy)amino]-4-oxobutanoic acid in complex metal-templated synthesis processes (Tieu et al., 2017).
Enantioseparation of Beta-Amino Acids
Ilisz et al. (2009) utilized 4-oxobutanoic acid derivatives in the high-performance liquid chromatographic enantioseparation of unusual beta-amino acids. This application highlights the utility of these compounds in chromatographic processes (Ilisz et al., 2009).
Propiedades
IUPAC Name |
4-(2,5-dimethylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-3-4-9(2)10(7-8)13-11(14)5-6-12(15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAQXQRTGNBUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Benzhydrylpiperazino)-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2535231.png)





![[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine](/img/structure/B2535239.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2535242.png)


![3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2535245.png)

![Ethyl 2-(2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2535252.png)